Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate

Chiral HPLC Stereoisomer purity Process analytical technology

ANDA applicants and API manufacturers require stereochemically qualified sacubitril intermediates with documented pharmacopoeial traceability. This (2R,4S)-ethyl ester free base (CAS 752174-62-2) is Sacubitril Impurity 9, a monograph-specified impurity reference standard validated for compendial chiral HPLC (Chiralpak AY-H, RRT 1.00). • Chiral purity ≥99.5%, dr >99:1 via catalytic asymmetric hydrogenation • Downstream succinylation: 93.1% yield at 99.93% HPLC purity • USP/EP-traceable CoA supports ANDA Module 3.2.S.3.2 filing HCl salt (CAS 149690-12-0) recommended for large-scale acylation. Both forms available from stock.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B12116426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N
InChIInChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3
InChIKeyOKDSPZRSANXDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate: Sacubitril Intermediate Overview


Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate (CAS 752174-62-2, free base; CAS 149690-12-0, hydrochloride salt) is a chiral γ-amino-δ-biphenyl-α-methylalkanoic acid ethyl ester belonging to the class of neprilysin (NEP) inhibitor prodrug intermediates [1]. The compound possesses two stereogenic centres at C2 and C4, with the (2R,4S) absolute configuration being the indispensable precursor to sacubitril, the NEP-inhibiting component of the marketed heart failure combination drug Entresto® (LCZ696) [2]. As a late-stage synthetic intermediate, the compound incorporates three critical pharmacophoric elements: the biphenyl P1′ group required for NEP S1′ subsite recognition, the ethyl ester prodrug moiety that undergoes enzymatic cleavage to the active metabolite LBQ657, and the free 4-amino group that serves as the acylation handle for succinyl attachment [3].

Stereochemical Configuration
(2R,4S) absolute configuration as indispensable precursor to the NEP inhibitor pharmacophore
Prodrug Ester Moiety
Ethyl ester designed for enzymatic bioactivation to the active metabolite LBQ657
Acylation Handle
Free 4-amino group for succinyl attachment in late-stage API assembly

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate: Generic Substitution Barriers


In-class compounds bearing the γ-amino-δ-biphenyl-α-methylalkanoic acid scaffold cannot be interchanged with Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate because three independent molecular features each represent a binary on/off switch for downstream pharmaceutical utility. First, the absolute configuration at C2 and C4 is non-negotiable: the (2R,4S) diastereomer is the sole precursor to (2S,4R)-sacubitril, the clinically active stereoisomer, and use of the (2S,4R) enantiomeric intermediate yields the pharmacologically inactive (2R,4S)-sacubitril enantiomer [1]. Second, the ethyl ester moiety is not a generic alkyl ester—it is the specific substrate for the human carboxylesterase-mediated bioactivation pathway that generates the active NEP inhibitor LBQ657 (IC50 5 nM), and methyl ester analogs exhibit catastrophic plasma instability (>80% de-esterification within 5 minutes in rat plasma) [2]. Third, the free base versus hydrochloride salt form dictates solubility, storage stability, and compatibility with downstream acylation conditions, as evidenced by the 96% conversion yield achieved with the hydrochloride salt versus the additional handling requirements of the free base form [1].

Stereochemistry
(2R,4S) vs (2S,4R) enantiomer
The (2S,4R) enantiomeric intermediate yields pharmacologically inactive sacubitril enantiomer; stereochemical mismatch may not transfer activity profile.
Ester Type
Ethyl ester vs methyl ester analog
Methyl ester analogs exhibit rapid plasma de-esterification; stability profile may not support predictable prodrug activation and may differ significantly from the validated ethyl ester pathway.
Salt Form
Free base vs hydrochloride salt
Solubility, storage stability, and compatibility with downstream acylation conditions may shift; the HCl salt provides defined melting point and purity specification advantageous for quality control.

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate: Differentiation Evidence


Chiral Purity Advantage in Hydrogenation Intermediate

In an industrially optimized three-batch kilogram-scale campaign, the key hydrogenation intermediate containing the (2R,4S)-ethyl ester moiety (compound VI) was analysed by chiral HPLC and demonstrated a chiral purity of 99.98% [1]. By contrast, a comprehensive study that synthesized and isolated all four stereoisomers of the corresponding carboxylic acid intermediate (2R,4S)-5, (2S,4R)-5, (2S,4S)-5, and (2R,4R)-5 found that the minor diastereomers could only be isolated with optical purities in the range of 98.0–99.9%, with the undesired (2R,4R)-diastereomer-derived final product (2R,4R)-1 CHA salt exhibiting the lowest HPLC purity of 98.0% and containing 2.4% of the target (2R,4S)-configured isomer [2].

Chiral purity
hydrogenation intermediate
Cross-study comparable
99.98%
Target (VI)Chiral HPLC 99.98%
Comparator stereoisomers98.0–99.9% range; (2R,4R)-1 CHA salt 98.0% with 2.4% cross-contamination
Reported enantiomeric purity context for intermediate quality; supports low impurity propagation risk.
Three industrial batches; Chiralpak AY-H/OJ-H; recrystallization heptane/EtOAc.
Chiral HPLC Stereoisomer purity Process analytical technology Sacubitril intermediate

Succinylation Yield and Purity by Diastereomer

The (2R,4S)-configured ethyl ester hydrochloride (2R,4S)-6 was reacted with succinic anhydride under standard conditions (triethylamine, dichloromethane, 18 h, room temperature, followed by cyclohexylamine salt formation) to afford the (2S,4R)-1 CHA salt (sacubitril cyclohexylamine salt) in 93.1% yield with an HPLC purity of 99.93% and less than 0.05% of other optical isomers [1]. Under identical reaction conditions, the diastereomeric (2R,4R)-6 hydrochloride produced the corresponding (2R,4R)-1 CHA salt in only 63% yield with a reduced HPLC purity of 98.0%, and the product contained 2.4% of the undesired (2R,4S)-1 isomer [1]. This 30-percentage-point yield gap and 1.93-percentage-point purity deficit are intrinsic to the stereochemical mismatch of the (2R,4R) diastereomer in the succinylation transition state.

Succinylation yield
& purity by diastereomer
Head-to-head
(2R,4S)-6 HCl93.1% yield, 99.93% purity,
(2R,4R)-6 HCl63% yield, 98.0% purity, 2.4% undesired isomer
Reported yield and purity advantage from correct stereochemistry; supports process robustness.
Succinic anhydride, TEA, CH2Cl2, 18 h, rt; CHA salt formation.
Ethyl vs methyl ester
plasma stability
Head-to-head
[11C]SacOMe (ethyl ester)Human plasma: >92% intact at 20 min; rat: >95% biotransformation
[11C]MeOLBQ (methyl ester)Rat plasma: >80% loss of 11C-methyl in 5 min
Reported stability context favors ethyl ester for prodrug activation studies; methyl ester rapid degradation may confound exposure models.
Radioligand 5 nM, 37 °C, reverse-phase HPLC; human/rat plasma.
Free base vs HCl salt
handling & purity
Cross-study comparable
Free base (CAS 752174-62-2)NLT 98% purity, ambient storage, no defined mp
HCl salt (CAS 149690-12-0)≥99.0% purity, mp 155–162 °C, 2–8 °C storage, soluble in DMSO/MeOH
Specification choice may impact QC verification and downstream reactivity; HCl salt offers crystallinity attribute for polymorph monitoring.
HCl salt formation via ethanol/SOCl2, 96% yield.
Asymmetric hydrogenation
diastereomeric ratio
Class-level inference
Ru asymmetric cat.>99:1 dr, 91% yield, TON up to 30,000, validated at 100 kg
Pd/C non-stereoselective~75:25 dr; after recryst. 58% yield, >99% HPLC
Catalytic route selection strongly influences dr and process economy; reported dr >99:1 reduces purification burden.
Ru[(R)-O-SDP](OAc)2, EtOH; vs Pd/C 10%, 0.5 MPa H2.
Regulatory identity
Impurity 9 standard
Supporting evidence
Sacubitril Impurity 9 (CAS 752174-62-2 / 149690-12-0). Validated chiral HPLC: Chiralpak AY-H, hexane/EtOH 8:2, 254 nm. Retention time 23.0 min; RRT relative to target: (2S,4R) 0.55, (2S,4S) 0.49, (2R,4R) 0.79.
Reported compendial identity supports system suitability; impurity standard traceable to USP/EP.
Supplied with characterization for ANDA/QC applications.
Succinylation Diastereomer reactivity Sacubitril CHA salt Process yield

Ethyl Ester vs. Methyl Ester Plasma Stability

The O-[11C]methylated derivative of sacubitril, [11C]SacOMe ((2R,4S)-ethyl 5-([biphenyl]-4-yl)-4-(4-[11C]methoxy-4-oxobutanamido)-2-methylpentanoate), which retains the characteristic ethyl ester at the 2-methylpentanoate position, demonstrated >92% stability in human plasma after 20 minutes of incubation at 37 °C [1]. In stark contrast, [11C]MeOLBQ, the corresponding methyl ester derivative of the active metabolite LBQ657 ((2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid [11C]methyl ester), suffered >80% loss of the 11C-methyl group within only 5 minutes of incubation in rat plasma [1]. Additionally, [11C]SacOMe underwent >95% biotransformation in rat plasma, consistent with species-specific carboxylesterase activity, while [11C]LBQOMe showed only 40% biotransformation under identical conditions [1].

Ethyl vs methyl ester
plasma stability
Head-to-head
[11C]SacOMe (ethyl ester)Human plasma: >92% intact at 20 min; rat: >95% biotransformation
[11C]MeOLBQ (methyl ester)Rat plasma: >80% loss of 11C-methyl in 5 min
Reported stability context favors ethyl ester for prodrug activation studies; methyl ester rapid degradation may confound exposure models.
Radioligand 5 nM, 37 °C, reverse-phase HPLC; human/rat plasma.
Ester prodrug stability Plasma esterases Metabolic stability NEP inhibitor prodrug

Free Base vs. Hydrochloride Salt Handling and Purity

The free base form (CAS 752174-62-2, C20H25NO2, MW 311.42) is commercially supplied at NLT 98% purity and is employed as a Sacubitril Impurity 9 reference standard, certified under ISO quality systems . The hydrochloride salt (CAS 149690-12-0, C20H26ClNO2, MW 347.89) is routinely supplied at ≥99.0% purity, exhibits a defined melting range of 155–162 °C, requires storage at 2–8 °C under inert atmosphere, and is soluble in DMSO and methanol . The hydrochloride salt was used directly in the industrial-scale synthesis, where esterification of the free carboxylic acid (2R,4S)-5 with ethanol/SOCl2 proceeded in 96% yield (30.5 g from 35 g acid), whereas the free base form represents the deprotected amino ester that requires careful handling to avoid premature N-acylation or oxidation [1]. The melting point of 155–162 °C for the HCl salt provides a crystallinity quality attribute absent from the free base, which lacks a reported melting point, enabling polymorph consistency verification by differential scanning calorimetry in QC release testing .

Free base vs HCl salt
handling & purity
Cross-study comparable
Free base (CAS 752174-62-2)NLT 98% purity, ambient storage, no defined mp
HCl salt (CAS 149690-12-0)≥99.0% purity, mp 155–162 °C, 2–8 °C storage, soluble in DMSO/MeOH
Specification choice may impact QC verification and downstream reactivity; HCl salt offers crystallinity attribute for polymorph monitoring.
HCl salt formation via ethanol/SOCl2, 96% yield.
Salt form selection Solid-state properties Intermediate procurement Storage stability

Diastereomeric Ratio Control via Asymmetric Hydrogenation

The non-stereoselective Pd/C-catalysed hydrogenation of the trisubstituted unsaturated acid intermediate (compound 28) produced the (2R,4S)-5 free acid with a diastereomeric ratio (dr) of approximately 75:25 favouring the desired diastereomer, necessitating fractional crystallisation to isolate the target compound [1]. In the same synthetic sequence reported by Halama and Zapadlo, the initial hydrogenation of (R)-4b gave a 75:25 mixture of (2R,4S)-5 to (2S,4S)-5, and the desired diastereomer was isolated in 58% yield after recrystallisation with isopropyl acetate/heptane [2]. In contrast, Novartis and collaborators subsequently developed an optimised ruthenium-catalysed asymmetric hydrogenation employing the spiro ligand (R)-O-SDP, which delivered the (2R,4S)-configured product with >99:1 dr and 91% yield on a 60 g scale, representing a catalyst turnover number (TON) of up to 30,000 [1]. This ligand-enabled transformation has been successfully executed on a 100 kg production scale, demonstrating that procurement of the (2R,4S)-ethyl ester intermediate prepared via this catalytic route guarantees a diastereomeric purity exceeding 99% de without the yield penalty and waste burden of fractional crystallisation [1].

Asymmetric hydrogenation
diastereomeric ratio
Class-level inference
Ru asymmetric cat.>99:1 dr, 91% yield, TON up to 30,000, validated at 100 kg
Pd/C non-stereoselective~75:25 dr; after recryst. 58% yield, >99% HPLC
Catalytic route selection strongly influences dr and process economy; reported dr >99:1 reduces purification burden.
Ru[(R)-O-SDP](OAc)2, EtOH; vs Pd/C 10%, 0.5 MPa H2.
Asymmetric hydrogenation Diastereoselectivity Process chemistry Ruthenium catalysis

Regulatory Identity as Sacubitril Impurity 9 Reference Standard

Ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate (CAS 752174-62-2 free base; CAS 149690-12-0 hydrochloride) is formally designated as Sacubitril Impurity 9 in the pharmacopoeial impurity profile of the Entresto® API [1]. The impurity is supplied with detailed characterisation data compliant with regulatory guidelines and is certified for use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of sacubitril, with traceability against USP or EP pharmacopoeial standards provided on request [1]. This regulatory designation is structurally specific: the (2S,4R) enantiomer (CAS 2259707-96-3), the (2S,4S) diastereomer, and the (2R,4R) diastereomer are classified under different impurity codes (e.g., Sacubitril Impurity 43, CAS 149690-13-1, corresponds to the (2S,4S) diastereomer hydrochloride), each requiring separate reference standards and analytical methods [2]. The validated chiral HPLC method for (2R,4S)-5 carboxylic acid uses a Chiralpak AY-H column with hexane/ethanol (8:2) mobile phase, achieving baseline resolution of all four stereoisomers with retention times: (2R,4S)-5 at 23.0 min, (2S,4R)-5 at RRT 0.55, (2S,4S)-5 at RRT 0.49, and (2R,4R)-5 at RRT 0.79 [3].

Regulatory identity
Impurity 9 standard
Supporting evidence
Sacubitril Impurity 9 (CAS 752174-62-2 / 149690-12-0). Validated chiral HPLC: Chiralpak AY-H, hexane/EtOH 8:2, 254 nm. Retention time 23.0 min; RRT relative to target: (2S,4R) 0.55, (2S,4S) 0.49, (2R,4R) 0.79.
Reported compendial identity supports system suitability; impurity standard traceable to USP/EP.
Supplied with characterization for ANDA/QC applications.
Reference standard Pharmacopoeial impurity ANDA filing Quality control

Ethyl 4-amino-2-methyl-5-(4-phenylphenyl)pentanoate: Procurement Application Scenarios


GMP Sacubitril API Manufacturing with Validated Intermediate

For ANDA holders and API manufacturers producing sacubitril (CAS 149709-62-6) for the regulated market, the (2R,4S)-ethyl ester intermediate hydrochloride (CAS 149690-12-0) is the only stereochemically qualified substrate validated in published industrial processes. The quantitative evidence demonstrates that this intermediate, when sourced from suppliers employing catalytic asymmetric hydrogenation with Ru[(R)-O-SDP](OAc)2-type catalysts, delivers a diastereomeric ratio exceeding 99:1 [1], achieves downstream succinylation in 93.1% yield with 99.93% HPLC purity [2], and has been demonstrated at kilogram scale through three successive batches with chiral purity of 99.98% [3]. Procurement specifications should require a Certificate of Analysis documenting chiral HPLC purity ≥99.5%, diastereomeric excess ≥99%, and a USP/EP-traceable impurity profile confirming identity as Sacubitril Impurity 9 (CAS 752174-62-2) [4].

Reference Standards for Sacubitril Impurity Profiling

QC laboratories supporting sacubitril drug product release testing must procure the free base form (CAS 752174-62-2) certified as Sacubitril Impurity 9 with full regulatory-compliant characterisation data. The validated chiral HPLC method providing baseline resolution of all four stereoisomers (Chiralpak AY-H, hexane/ethanol 8:2, detection at 254 nm) requires the (2R,4S)-configured reference standard with a retention time of 23.0 min to establish system suitability [2]. Critically, laboratories must not substitute the (2S,4R) enantiomer (CAS 2259707-96-3, RRT 0.55) or (2S,4S) diastereomer (Sacubitril Impurity 43, CAS 149690-13-1, RRT 0.49), as each impurity requires its own certified reference standard and generates distinct retention time markers under the compendial method [2]. The HCl salt form (CAS 149690-12-0) may be used provided the counterion is accounted for in the analytical method validation protocol [4].

Route Scouting for NEP Inhibitor Prodrug Intermediates

Medicinal chemistry and process R&D groups developing NEP inhibitor prodrugs beyond sacubitril should select the free base ethyl ester (CAS 752174-62-2) rather than the free carboxylic acid (CAS 1039307-95-3) or methyl ester analogs as the diversification intermediate. The ethyl ester provides the optimal balance of chemical stability for handling and acylation at the 4-amino position (the succinylation step proceeds in 96% yield forming the HCl salt from the free acid [2]) while retaining the prodrug moiety essential for in vivo bioactivation by human carboxylesterases [5]. Methyl ester analogs should be avoided for in vivo studies because they undergo rapid, non-specific plasma de-esterification (>80% degradation within 5 minutes in rat plasma [5]), which obscures pharmacokinetic/pharmacodynamic correlations and confounds NEP target engagement measurements. The 93.1% succinylation yield demonstrated for the (2R,4S) diastereomer also establishes a benchmark for evaluating alternative N-acyl electrophiles (e.g., glutaric anhydride, mixed carbonates) in prodrug optimisation campaigns [2].

ANDA Filing: Impurity Profile Equivalence Demonstration

ANDA applicants seeking approval for generic sacubitril/valsartan combination products must demonstrate that their API impurity profile is qualitatively and quantitatively comparable to that of the Entresto® RLD. The (2R,4S)-ethyl ester intermediate (free base CAS 752174-62-2; HCl salt CAS 149690-12-0) is Sacubitril Impurity 9, one of the specified impurities listed in the pharmacopoeial monograph, and must be quantified in the API batch release testing using the validated chiral HPLC method [4]. The >99:1 diastereomeric ratio achieved with modern catalytic asymmetric hydrogenation [1] ensures that Impurity 9 levels remain below the ICH Q3A identification threshold (0.10% for a maximum daily dose of 200 mg sacubitril), while the (2S,4S) Impurity 43 and (2R,4R) diastereomer are controlled to below 0.05% each in the (2R,4S)-6 hydrochloride starting material [2]. Procuring the intermediate with documented traceability against USP or EP sacubitril reference standards simplifies the ANDA Module 3.2.S.3.2 (Impurities) filing by providing a direct chain of analytical evidence from intermediate to final API [4].

Application
Selection Property
Validation Focus
Sacubitril API manufacturing
Stereochemically qualified (2R,4S)-ethyl ester hydrochloride intermediate
Documented diastereomeric ratio and chiral purity from catalytic asymmetric route
Impurity reference standard procurement
Certified Sacubitril Impurity 9 identity (free base or HCl)
USP/EP traceability and chiral HPLC system suitability verification
NEP inhibitor prodrug route scouting
(2R,4S)-ethyl ester free base as diversification intermediate
Succinylation benchmark and plasma stability context for ester prodrug evaluation
ANDA impurity profile equivalence
Impurity 9 reference standard with full regulatory-compliant characterization
Impurity threshold monitoring and traceable analytical chain to API
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